molecular formula C15H33IN2S B15195290 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide CAS No. 63680-31-9

2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide

Cat. No.: B15195290
CAS No.: 63680-31-9
M. Wt: 400.4 g/mol
InChI Key: JAIFLVNGKPIMHD-UHFFFAOYSA-N
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Description

2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide is a chemical compound with the molecular formula C15H32N2S.HI and a molecular weight of 400.46 g/mol It is a derivative of thiourea, characterized by the presence of a decyl group, two ethyl groups, and a thiopseudourea moiety

Preparation Methods

The synthesis of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide typically involves the reaction of decylamine with diethylthiocarbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, followed by the addition of hydriodic acid to form the hydriodide salt. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the final product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and consistency of the product.

Chemical Reactions Analysis

2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the thiopseudourea group is replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of thiourea derivatives and other sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide involves its interaction with molecular targets such as enzymes and receptors. The thiourea moiety can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The decyl and ethyl groups contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Similar compounds to 2-Decyl-1,3-diethyl-2-thiopseudourea hydriodide include:

The uniqueness of this compound lies in its specific alkyl groups and the hydriodide salt form, which may confer distinct chemical and biological properties compared to other thiourea derivatives.

Properties

CAS No.

63680-31-9

Molecular Formula

C15H33IN2S

Molecular Weight

400.4 g/mol

IUPAC Name

decyl N,N'-diethylcarbamimidothioate;hydroiodide

InChI

InChI=1S/C15H32N2S.HI/c1-4-7-8-9-10-11-12-13-14-18-15(16-5-2)17-6-3;/h4-14H2,1-3H3,(H,16,17);1H

InChI Key

JAIFLVNGKPIMHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCSC(=NCC)NCC.I

Origin of Product

United States

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